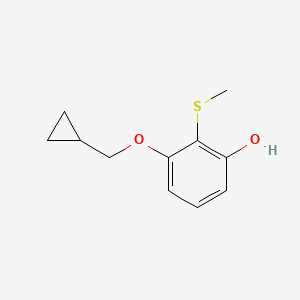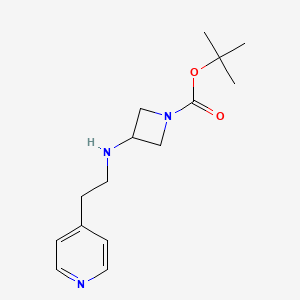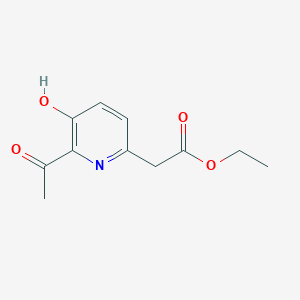
3-(Cyclopropylmethoxy)-2-(methylthio)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL is an organic compound characterized by the presence of a cyclopropylmethoxy group and a methylsulfanyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL typically involves the introduction of the cyclopropylmethoxy and methylsulfanyl groups onto a phenol ring. One common method involves the reaction of 3-hydroxy-2-methylthiophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL.
Análisis De Reacciones Químicas
Types of Reactions
3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenol group can be reduced to a cyclohexanol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the cyclopropylmethoxy and methylsulfanyl groups can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(CYCLOPROPYLMETHOXY)-3-(METHYLSULFANYL)PHENOL
- 2-(CYCLOPROPYLMETHOXY)-4-(METHYLSULFANYL)PHENOL
- 3-(CYCLOPROPYLMETHOXY)-4-(METHYLSULFANYL)PHENOL
Uniqueness
3-(CYCLOPROPYLMETHOXY)-2-(METHYLSULFANYL)PHENOL is unique due to the specific positioning of the cyclopropylmethoxy and methylsulfanyl groups on the phenol ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.
Propiedades
Fórmula molecular |
C11H14O2S |
|---|---|
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
3-(cyclopropylmethoxy)-2-methylsulfanylphenol |
InChI |
InChI=1S/C11H14O2S/c1-14-11-9(12)3-2-4-10(11)13-7-8-5-6-8/h2-4,8,12H,5-7H2,1H3 |
Clave InChI |
ZNRAYYRBYNJBBX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=C1OCC2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















